Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses the molecular formula C₁₁H₉BrClNO₃ and a molecular weight of 318.55 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 2183997-56-8, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the substitution pattern around the benzofuran core structure.
The molecular structure features a benzofuran backbone with specific substitutions that define its chemical identity. The 3-position bears an amino group (-NH₂), while the 7-position contains a bromine atom and the 5-position holds a chlorine substituent. The 2-position is occupied by an ethyl carboxylate group (-COOEt), completing the substitution pattern. This arrangement creates a highly functionalized heterocyclic system with multiple reactive sites.
Structural characterization data includes the International Chemical Identifier string: InChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3. The corresponding International Chemical Identifier Key, SYVNMTIJYMXSNF-UHFFFAOYSA-N, provides a condensed hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation reads: CCOC(=O)c1oc2c(Br)cc(Cl)cc2c1N, offering another standardized method for representing the compound's structure.
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrClNO₃ |
| Molecular Weight | 318.55 g/mol |
| Chemical Abstracts Service Number | 2183997-56-8 |
| PubChem Chemical Identifier | 76854147 |
| MDL Number | MFCD21609336 |
| International Chemical Identifier Key | SYVNMTIJYMXSNF-UHFFFAOYSA-N |
Historical Context in Benzofuran Derivative Research
The development of benzofuran chemistry traces its origins to 1870 when William Henry Perkin first synthesized the benzofuran ring system. This pioneering work established the foundation for what would become an extensive field of heterocyclic chemistry, with benzofuran derivatives emerging as privileged structures in medicinal chemistry and pharmaceutical research. Perkin's initial synthesis involved a rearrangement reaction, now known as the Perkin rearrangement, where 2-halocoumarin compounds undergo ring contraction in the presence of hydroxide to form benzofuran structures.
The historical progression of benzofuran research has been marked by significant milestones in synthetic methodology development. Early synthetic approaches focused on simple benzofuran construction, but modern research has evolved to encompass sophisticated multi-step syntheses capable of introducing complex substitution patterns. Contemporary benzofuran synthesis features innovative catalytic strategies, including transition metal-catalyzed approaches using copper, palladium, nickel, rhodium, gold, and silver-based catalysts. These methodologies have enabled the preparation of highly substituted benzofuran derivatives like this compound.
The emergence of halogenated benzofuran derivatives as a distinct research area reflects growing understanding of how halogen substitution influences molecular properties. Research investigations have demonstrated that benzofuran derivatives containing halogens constitute an important compound class with diverse biological activities. The strategic incorporation of halogen atoms into benzofuran frameworks has become a standard approach in pharmaceutical chemistry, leading to compounds with enhanced potency and selectivity profiles. This historical context provides the scientific foundation for understanding why compounds like this compound represent important synthetic targets in contemporary chemical research.
Modern benzofuran synthesis methodologies have expanded to include base-catalyzed approaches, Lewis acid-promoted reactions, and visible light-mediated catalysis. These diverse synthetic strategies have enabled chemists to access increasingly complex benzofuran architectures with precisely positioned functional groups. The development of these methodologies has been driven by the recognition that benzofuran derivatives possess wide therapeutic properties and applications across multiple fields of chemistry and biology.
Significance of Halogen Substitution Patterns (Bromine, Chlorine)
The dual halogen substitution pattern in this compound represents a sophisticated approach to molecular design that leverages the unique properties of both bromine and chlorine atoms. Halogen substitution in benzofuran derivatives has been consistently associated with significant increases in biological activities, particularly in anticancer applications. The ability of halogens to form halogen bonds creates attractive interactions between electrophilic halogen atoms and nucleophilic sites on target molecules, substantially improving binding affinity.
Bromine substitution at the 7-position of the benzofuran ring system contributes specific electronic and steric properties to the overall molecular architecture. Bromine atoms are larger than chlorine atoms and possess different electronic characteristics, including greater polarizability and the ability to participate in stronger halogen bonding interactions. Research has demonstrated that brominated benzofuran derivatives often exhibit enhanced biological activities compared to their non-halogenated counterparts. The positioning of bromine at the 7-position places this substituent in a strategic location that can influence both the electronic properties of the aromatic system and potential intermolecular interactions.
Chlorine substitution at the 5-position provides complementary effects to the bromine substituent. Chlorine atoms contribute hydrophobic character and electron-withdrawing properties that can modulate the overall electronic distribution within the benzofuran framework. The combination of chlorine and bromine substituents creates a unique electronic environment that distinguishes this compound from benzofuran derivatives containing only single halogen substitutions or alternative substitution patterns.
Table 2: Comparative Analysis of Halogen Properties in Benzofuran Derivatives
| Halogen | Atomic Radius (pm) | Electronegativity | Van der Waals Radius (pm) | Halogen Bond Strength |
|---|---|---|---|---|
| Chlorine | 99 | 3.16 | 175 | Moderate |
| Bromine | 114 | 2.96 | 185 | Strong |
The strategic placement of both bromine and chlorine atoms within the same benzofuran structure creates opportunities for complex intermolecular interactions that would not be possible with single halogen substitution. Structure-activity relationship studies have indicated that the position of halogen atoms significantly influences biological activity, with specific substitution patterns conferring optimal activity profiles. The 5,7-dihalogen substitution pattern in this compound positions these substituents to maximize their electronic and steric effects on the benzofuran core.
Research findings have established that halogenated benzofuran derivatives represent privileged structures in drug discovery efforts. The presence of multiple halogen substituents can enhance molecular stability, improve pharmacokinetic properties, and increase selectivity for specific biological targets. The dual halogenation pattern observed in this compound exemplifies how modern medicinal chemistry approaches leverage halogen substitution to optimize molecular properties for specific applications.
The significance of this particular halogen substitution pattern extends beyond simple electronic effects to encompass considerations of synthetic accessibility and molecular stability. The 5,7-dihalogenation pattern can be achieved through established synthetic methodologies that allow for selective introduction of different halogen atoms at specific positions. This synthetic feasibility, combined with the favorable electronic properties conferred by the dual halogen substitution, makes this compound an attractive target for further chemical and biological investigation.
Properties
IUPAC Name |
ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNMTIJYMXSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives often involves cascade cyclization strategies. One efficient method utilizes 2-bromo-1,3-indandione, 5-bromo-1,3-dimethylbarbituric acid, and ortho-hydroxy α-aminosulfones as substrates to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. Optimized reaction conditions can yield products with high efficiency, sometimes exceeding 95% for certain derivatives. These protocols demonstrate notable substrate versatility and scalability, making them suitable for the synthesis of 3-aminobenzofuran derivatives.
| Condition | Yield (%) |
|---|---|
| DMAP, THF | 33 |
| DMAP, EtOH | 25 |
| DMAP, MTBE | 30 |
Cyclization of 2-Formylphenoxyacetic Acid Ethyl Ester
Cyclization of 2-formylphenoxyacetic acid ethyl ester to a benzofuran derivative proceeds via base-catalyzed intramolecular aldolization of the formyl ester, which involves the formation of a carbiol followed by water elimination. The presence of halogens can favor this reaction. For instance, the cyclization of dried ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate in DMF with a 1.3 molar excess of anhydrous potassium carbonate at 92–94°C yields ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate.
Synthesis of Ethyl 5-(1-Piperazinyl)benzofuran-2-carboxylate
A process for preparing benzofuran-2-carboxamide derivatives involves several steps:
- Reacting ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane to produce ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate. This reaction mass undergoes customary work-up using a solvent system of isopropanol/water (95:5).
- Subjecting ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate to BOC protection by reacting it with di-tert-butyl dicarbonate in tetrahydrofuran to produce ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate.
- Reacting ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate with formamide in the presence of sodium alkoxide in N-methylpyrrolidone to produce 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide.
- Deprotecting 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide with methanolic HCl to produce 5-(1-piperazinyl)benzofuran-2-carboxamide.
Synthesis of 5-Bromo- and 5,7-Dichlorobenzofuran-2-Carboxylic Acid Derivatives
An efficient synthesis of 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid (2-hydroxy-1,1-dimethylethyl)amides can be achieved starting from commercially available materials. For example, a mixture of 2-hydroxy-, anhydrous potassium carbonate, and dry DMF is heated at 92–94°C with stirring for 4 hours. The solution is then poured into ice water, and the precipitate is filtered off, washed with water, and dried. The crude ester is crystallized from methanol.
Halogenation of Ethyl Benzofuran-7-carboxylate
The benzofuran ring undergoes regioselective halogenation:
- Bromination: Reacting with NBS (1.2 eq) in CCl₄ at 60°C for 4 hours introduces a bromine atom at the C-5 position.
- Chlorination: Reacting with NCS (1.5 eq) in DCM, 0°C to RT for 6 hours yields the 5-chloro derivative.
| Position | Halogenating Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| C-5 | NBS | 60 | 4 | 82 |
| C-5 | NCS | 25 | 6 | 75 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of Gram-positive bacteria and fungi. For instance, brominated benzofurans have demonstrated lower cytotoxicity compared to their non-brominated counterparts, suggesting potential therapeutic applications in treating infections .
Drug Development
The structure of this compound allows for modifications that can enhance its pharmacological properties. The compound serves as a scaffold for the development of new drugs targeting various diseases, including parasitic infections. Its derivatives have been explored for their potential as antiparasitic agents, contributing to the ongoing search for effective treatments against resistant strains of parasites .
Fluorescent Sensors
Benzofuran derivatives are known for their fluorescent properties, making them suitable candidates for use in fluorescent sensors. This compound can be incorporated into sensor designs to detect environmental pollutants or biological markers due to its ability to emit light upon excitation .
Optoelectronic Devices
The compound's unique electronic properties allow it to be utilized in optoelectronic devices. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been investigated, where it can contribute to improved efficiency and stability of these devices .
Pesticides and Herbicides
This compound has potential applications as an agricultural chemical, particularly in the development of pesticides and herbicides. The compound's bioactivity against plant pathogens indicates its usefulness in protecting crops from diseases while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, such as cell signaling or metabolic pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Benzofuran derivatives are studied for their diverse biological activities. Below, Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is compared to structurally related compounds, focusing on substituent effects and reported bioactivities.
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Selected Benzofuran Derivatives
Key Observations :
- Halogenation: The target compound and Compound 4/5 share bromine at position 5 or 6.
- Amino vs. Hydroxy/Alkoxy Groups: The 3-amino group in the target compound may increase hydrogen-bonding capacity compared to the hydroxy or alkoxy groups in Compounds 4 and 5, altering solubility and bioactivity.
Table 2: Reported Bioactivities of Comparable Compounds
Key Findings :
- Compounds 4 and 5 exhibit cytotoxicity against human cancer cell lines, with Compound 5 additionally showing antifungal activity. The diethylaminoethoxy substituent in Compound 5 may enhance membrane penetration, contributing to its dual activity .
- Bromination correlates with reduced cytotoxicity compared to non-halogenated precursors, as noted in . The target compound’s bromo and chloro substituents may similarly lower cytotoxicity, though experimental confirmation is lacking .
Implications of Structural Variations
- Steric and Electronic Interactions: The 3-amino group’s orientation could influence intermolecular interactions, distinguishing it from Compounds 4 and 5, where methoxy/hydroxy groups dominate.
- Pharmacokinetics : The ethyl ester may prolong half-life compared to methyl esters, a critical factor in drug design .
Biological Activity
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered interest for its potential biological activities. This article explores its biochemical properties, antimicrobial and anticancer activities, molecular mechanisms, and relevant case studies.
Overview of the Compound
This compound has the molecular formula and features a fused benzene and furan ring structure. The presence of halogen substituents (bromo and chloro) along with an amino group enhances its chemical reactivity and biological profile.
Interaction with Biological Targets
This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit sodium ion influx in cardiac tissue, which may have implications for its use in treating arrhythmias. Additionally, it can modulate cellular signaling pathways and gene expression, contributing to its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary evaluations have demonstrated its effectiveness against various bacterial strains:
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Gram-positive bacteria | 50 - 200 | Moderate activity |
| Gram-negative bacteria | 100 - 300 | Lower activity |
| Fungi (e.g., C. albicans) | 100 | Antifungal activity |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that modifications in the benzofuran structure can significantly enhance potency against various cancer cell lines:
| Compound | Cell Line | Activity |
|---|---|---|
| Ethyl 3-amino-7-bromo... | MCF-7 (breast cancer) | IC50 = 25 μM |
| Ethyl 3-amino... | HeLa (cervical cancer) | IC50 = 30 μM |
The introduction of specific functional groups has been linked to increased antiproliferative activity, suggesting that structural optimization could lead to more effective anticancer agents .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve interactions with key biomolecules:
- Enzyme Inhibition : The compound inhibits enzymes related to sodium transport, affecting ion homeostasis in cells.
- Cell Signaling Modulation : It alters signaling pathways associated with inflammation and cell survival.
- Gene Expression Regulation : The compound influences the expression of genes involved in cell cycle regulation and apoptosis.
These mechanisms collectively contribute to its therapeutic potential in treating various diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of related benzofuran derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Evaluation : A study evaluated multiple benzofuran derivatives for antimicrobial properties, revealing that compounds with similar structures exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Research on related compounds indicated that structural modifications significantly impact their anticancer efficacy, highlighting the importance of optimizing chemical properties for enhanced biological activity .
Q & A
Basic: What synthetic strategies are effective for preparing halogenated benzofuran carboxylates like Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate?
Methodological Answer:
The synthesis typically involves sequential halogenation, esterification, and functionalization. Key steps include:
- Core Benzofuran Formation : Cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions.
- Halogenation : Bromine and chlorine are introduced via electrophilic substitution or metal-catalyzed coupling (e.g., using NBS or SO₂Cl₂).
- Amination : The 3-amino group can be introduced via nitration followed by reduction or direct nucleophilic substitution with ammonia derivatives .
- Esterification : Ethyl ester groups are typically added using ethanol under acid catalysis.
Purification often employs column chromatography (hexane/ethyl acetate) and recrystallization from solvents like benzene or ethyl acetate .
Advanced: How can X-ray crystallography resolve structural ambiguities in multi-halogenated benzofuran derivatives?
Methodological Answer:
Structural contradictions (e.g., bond-length distortions or disordered substituents) are addressed using:
- SHELX Software Suite : SHELXL refines anisotropic displacement parameters and handles twinning or high-resolution data .
- ORTEP-3 : Visualizes anisotropic thermal ellipsoids to assess positional uncertainty and validate hydrogen-bonding networks .
- Validation Tools : CheckCIF analyzes geometric outliers (e.g., abnormal Cl–C–Br angles) against crystallographic databases .
For example, in analogous bromo-chloro benzofurans, the carboxylate group’s planarity relative to the benzofuran ring was confirmed via SHELXL refinement, resolving initial misassignments .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., downfield shifts for Br/Cl-bearing carbons). F NMR may detect impurities if fluorinated intermediates are used .
- IR Spectroscopy : Confirms ester (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretches at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for Br/Cl .
- X-ray Diffraction : Resolves regiochemistry of halogens and confirms non-covalent interactions (e.g., hydrogen bonds) .
Advanced: How can reaction conditions be optimized for introducing multiple halogens without side reactions?
Methodological Answer:
- Stepwise Halogenation : Bromination at the 7-position (directing via meta/para effects) precedes chlorination at the 5-position to avoid steric clashes .
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution selectivity.
- Temperature Control : Low temperatures (-10°C to 0°C) minimize over-halogenation .
- Protecting Groups : Temporarily shield reactive sites (e.g., amino groups) with Boc or acetyl during halogenation .
For example, in a related 7-bromo-5-chloro benzofuran, chlorination at 40°C with SO₂Cl₂ yielded 85% purity, while higher temperatures led to de-esterification .
Advanced: How do substituent effects influence crystal packing and stability?
Methodological Answer:
- Hydrogen Bonding : The 3-amino group forms N–H⋯O bonds with carboxylate oxygens, creating dimeric motifs that enhance thermal stability .
- Halogen Interactions : Br and Cl engage in type-II X⋯X contacts (3.3–3.5 Å), contributing to dense packing and higher melting points .
- Torsional Strain : Bulky substituents (e.g., ethyl ester) introduce strain, quantified using WinGX’s torsion angle analysis. For example, in Ethyl 5-bromo-1-benzofuran-2-carboxylate, the CO₂Et group deviates by 4.8° from the benzofuran plane, affecting solubility .
Basic: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for SNAr (nucleophilic aromatic substitution) at halogenated positions. Fukui indices identify electrophilic sites (e.g., C-7 Br is more reactive than C-5 Cl due to lower electron density) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. CHCl₃) on reaction rates using GROMACS .
Advanced: How to address contradictory bioactivity data in halogenated benzofuran derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against substituent positions. For example, 7-bromo analogues show higher antimicrobial activity than 5-chloro derivatives due to enhanced lipophilicity .
- Metabolic Stability Assays : LC-MS/MS identifies dehalogenation metabolites that may reduce efficacy in vivo .
- Crystallographic Correlations : Bioactivity outliers may arise from polymorphic forms; use PXRD to verify phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
